molecular formula C25H16Cl3NO3 B12476582 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12476582
M. Wt: 484.8 g/mol
InChI Key: KAEIFRVUZUFLRI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2,4-Dichlorobenzaldehyde, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, and ethyl oxalyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of both 2,4-dichlorophenyl and 8-chloro-2-(4-methylphenyl) groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H16Cl3NO3

Molecular Weight

484.8 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16Cl3NO3/c1-14-5-7-15(8-6-14)22-12-19(17-3-2-4-20(27)24(17)29-22)25(31)32-13-23(30)18-10-9-16(26)11-21(18)28/h2-12H,13H2,1H3

InChI Key

KAEIFRVUZUFLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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